1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile
Overview
Description
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C13H13F2N and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 2,4-difluorophenyl group and a carbonitrile group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction .
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile: This compound has chlorine atoms instead of fluorine atoms, which can lead to differences in reactivity and biological activity.
1-(2,4-Difluorophenyl)cyclohexane-1-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group can significantly alter the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and carbonitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMAAIIVRTVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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